molecular formula C22H15FN4O4S B2925105 ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate CAS No. 1251581-15-3

ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate

Cat. No. B2925105
CAS RN: 1251581-15-3
M. Wt: 450.44
InChI Key: FMAUQNVLSVOCGD-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C22H15FN4O4S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of the compound, is a common feature in medicinal chemistry. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could be involved in synthesizing new drugs with potential activity against various diseases.

Biological Activity Profiling

The benzimidazole moiety is known for its biological activity, particularly in the context of antiviral, antifungal, and anticancer properties. Research applications may include the development of bioactive molecules with target selectivity characterized by the benzimidazole ring and its derivatives .

Enzyme Inhibition Studies

Compounds containing pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases . The compound could be synthesized and tested for similar inhibitory activities, contributing to the understanding of enzyme functions and the development of enzyme inhibitors.

Anti-Fibrosis Research

Pyrimidine derivatives, which are structurally related to benzimidazole, have shown anti-fibrotic activities. They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This compound could be studied for its potential anti-fibrotic effects, which might lead to the development of new treatments for fibrotic diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate involves the reaction of 2-(2-aminoethyl)-1H-benzimidazole-5-carboxylic acid with N-(pyrrolidin-1-ylcarbonyl) chloride, followed by coupling with 2-(2-aminoethyl)benzoic acid and subsequent esterification with ethyl chloroformate." "Starting Materials": [ "2-(2-aminoethyl)-1H-benzimidazole-5-carboxylic acid", "N-(pyrrolidin-1-ylcarbonyl) chloride", "2-(2-aminoethyl)benzoic acid", "ethyl chloroformate" ], "Reaction": [ "Step 1: React 2-(2-aminoethyl)-1H-benzimidazole-5-carboxylic acid with N-(pyrrolidin-1-ylcarbonyl) chloride in the presence of a base such as triethylamine to form the corresponding amide.", "Step 2: Couple the resulting amide with 2-(2-aminoethyl)benzoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.", "Step 3: Esterify the intermediate with ethyl chloroformate in the presence of a base such as pyridine to form the final product, ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate." ] }

CAS RN

1251581-15-3

Molecular Formula

C22H15FN4O4S

Molecular Weight

450.44

IUPAC Name

3-(2-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15FN4O4S/c1-30-14-6-4-5-13(11-14)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)16-8-3-2-7-15(16)23/h2-11H,12H2,1H3

InChI Key

FMAUQNVLSVOCGD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4

solubility

not available

Origin of Product

United States

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